![molecular formula C17H15NS2 B12601486 [(Anthracen-9-yl)methyl]methylcarbamodithioic acid CAS No. 917948-49-3](/img/structure/B12601486.png)
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid
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Overview
Description
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a compound that features an anthracene moiety, which is known for its applications in organic electronics and photonics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid typically involves the reaction of anthracene derivatives with methylcarbamodithioic acid. One common method includes the use of anthracene-9-carbaldehyde as a starting material, which undergoes a series of reactions including nucleophilic addition and subsequent functional group transformations to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the anthracene moiety, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce various hydroanthracene compounds.
Scientific Research Applications
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of [(Anthracen-9-yl)methyl]methylcarbamodithioic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can lead to various photophysical and photochemical effects, making it useful in applications like fluorescence imaging and organic electronics .
Comparison with Similar Compounds
Similar Compounds
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Known for its use in palladium-catalyzed reactions.
9-Anthraldehyde oxime: Utilized in the synthesis of cyclic and heterocyclic compounds.
Uniqueness
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is unique due to its specific combination of the anthracene moiety with the carbamodithioic acid group. This combination imparts distinct photophysical properties and reactivity, making it valuable for specialized applications in organic electronics and photonics.
Biological Activity
[(Anthracen-9-yl)methyl]methylcarbamodithioic acid is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃S₂
- Molecular Weight : 273.41 g/mol
This compound features an anthracene moiety, which is known for its photochemical properties and potential biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds derived from anthracene have shown significant activity against a range of bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In vitro tests demonstrated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated through various studies. Notably, it has shown promising results against several cancer cell lines, including:
- Liver carcinoma (HepG2)
- Breast carcinoma
In a comparative study, the compound exhibited cytotoxic effects with an IC50 value lower than that of Adriamycin, a commonly used chemotherapeutic agent. This suggests that this compound may have selective toxicity towards cancer cells while sparing normal cells .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Interference with DNA replication : Compounds with anthracene structures are known to intercalate into DNA, disrupting replication and transcription processes.
- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
- Reactive oxygen species (ROS) generation : The compound may enhance oxidative stress in microbial and cancer cells, leading to cell damage and death.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of anthracene derivatives included this compound. The results indicated that at a concentration of 50 µg/mL, the compound inhibited the growth of Staphylococcus aureus by 90%, demonstrating its potential as an effective antimicrobial agent .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties, this compound was tested against HepG2 cells. The findings revealed an IC50 value of 4.5 µM, significantly lower than that of Adriamycin (6.0 µM), suggesting superior efficacy in targeting liver cancer cells .
Data Tables
Properties
CAS No. |
917948-49-3 |
---|---|
Molecular Formula |
C17H15NS2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
anthracen-9-ylmethyl(methyl)carbamodithioic acid |
InChI |
InChI=1S/C17H15NS2/c1-18(17(19)20)11-16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,11H2,1H3,(H,19,20) |
InChI Key |
JKURHJBXIYBDKV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)C(=S)S |
Origin of Product |
United States |
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